![molecular formula C22H18N4 B13760273 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine: is a complex organic compound that features a unique structure with multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the pyridine rings followed by their coupling to a central phenyl ring. The final step involves the introduction of the methanamine group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can be employed to modify the pyridine rings or the methanamine group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In coordination chemistry, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine serves as a ligand that can form stable complexes with various metal ions
Biology and Medicine: The compound’s ability to form metal complexes also makes it a candidate for biological and medicinal research. These complexes can be explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ions play a crucial role.
Industry: In the industrial sector, the compound’s unique structure and reactivity make it useful in the development of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine largely depends on its interaction with metal ions and other molecular targets. As a ligand, it can coordinate with metal ions, influencing their electronic properties and reactivity. This coordination can activate or inhibit specific pathways, making the compound useful in catalysis and therapeutic applications.
Comparison with Similar Compounds
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 2-(pyridin-2-yl)pyrimidine derivatives
Comparison: Compared to similar compounds, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine offers a unique combination of multiple pyridine rings and a methanamine group This structure provides enhanced coordination capabilities and reactivity, making it more versatile in various applications
Properties
Molecular Formula |
C22H18N4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C22H18N4/c23-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-24-19)26-22(14-18)20-6-2-4-12-25-20/h1-14H,15,23H2 |
InChI Key |
LFIAAHZVGJBSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




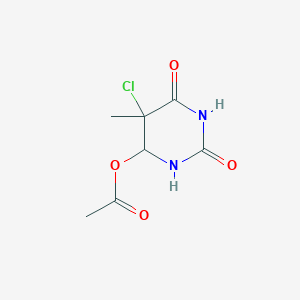
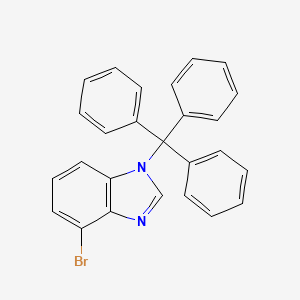
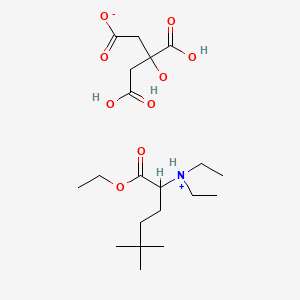
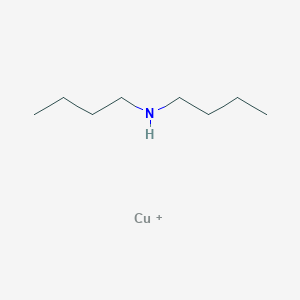
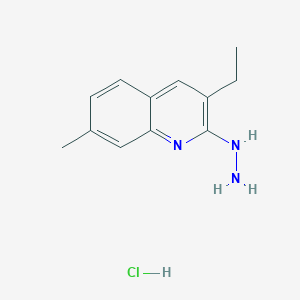
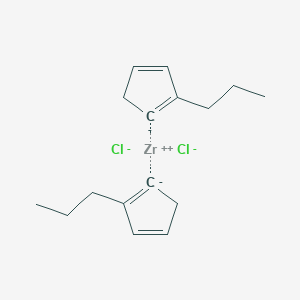

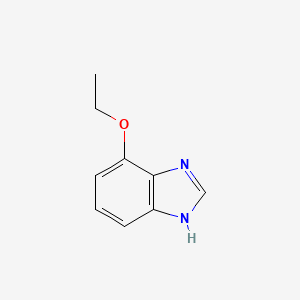
![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)

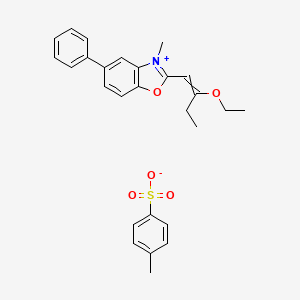
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
